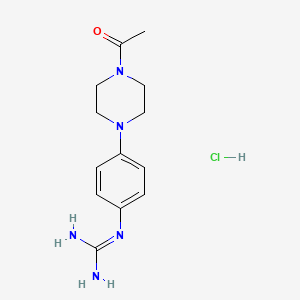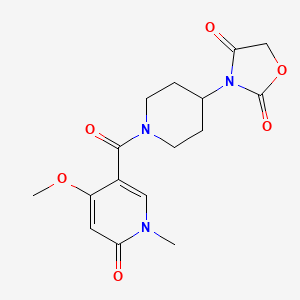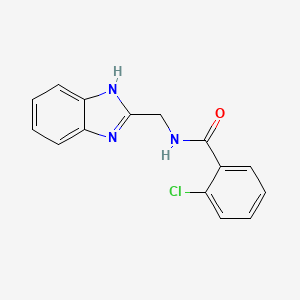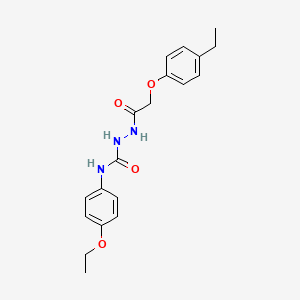
1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride” is a chemical compound with the CAS Number: 2089255-79-6 . It has a molecular weight of 297.79 and its IUPAC name is 1-(4-(4-acetylpiperazin-1-yl)phenyl)guanidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N5O.ClH/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15;/h2-5H,6-9H2,1H3,(H4,14,15,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.79 . It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Antibacterial Activity
A range of compounds synthesized using structures similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride have been investigated for their antibacterial properties. For instance, benzyl piperazine linked with pyrimidine and isoindolinedione structures have shown promising antibacterial activity. The reactions carried out under microwave irradiation have led to the formation of compounds that have been tested and found effective against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Triazines
In another study, the acetylation of guanidine hydrochlorides led to the formation of substituted triazines. This indicates that compounds structurally similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride can be used as intermediates in the synthesis of more complex chemical structures such as triazines, which are significant in various chemical and pharmaceutical applications (Cockburn & Bannard, 1957).
Synthesis of Novel Pyrimidines and Thiazolidinones
Microwave-assisted synthesis methods have been utilized to synthesize novel pyrimidines and thiazolidinones by using compounds structurally related to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride. These novel compounds have also been evaluated for their antibacterial activity, showing the potential pharmaceutical applications of such compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmaceutical Applications in Inhibition of Soluble Epoxide Hydrolase
Compounds with structures similar to 1-(4-(4-Acetylpiperazin-1-yl)phenyl)guanidine hydrochloride have been studied for their potential in inhibiting the soluble epoxide hydrolase (sEH) enzyme. The introduction of a substituted piperazino group as the tertiary pharmacophore led to substantial improvements in pharmacokinetic parameters, indicating potential therapeutic applications in treating hypertension, inflammation, and other disorders (Huang et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O.ClH/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15;/h2-5H,6-9H2,1H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODHAMJPRMRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride | |
CAS RN |
2089255-79-6 |
Source


|
| Record name | N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride](/img/structure/B2987612.png)




![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2987623.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)



